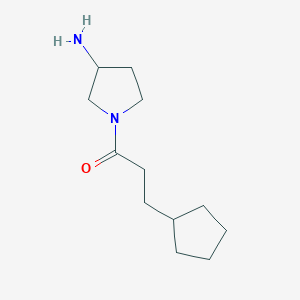
2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine
Descripción general
Descripción
2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine (abbreviated as 2-CMPP) is a heterocyclic compound belonging to the pyrazine family. It is a versatile compound with potential applications in many scientific fields. It is a highly reactive compound, and its reactivity can be used to synthesize various other compounds. In addition, it has several biochemical and physiological effects, which can be utilized in various scientific research applications.
Mecanismo De Acción
2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine acts as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the amount of acetylcholine in the synaptic cleft, resulting in increased neurotransmission and increased nerve activity.
Biochemical and Physiological Effects
2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine has several biochemical and physiological effects. It has been found to increase the level of acetylcholine in the synaptic cleft, resulting in increased nerve activity. It has also been found to increase the activity of the enzyme acetylcholinesterase, resulting in increased breakdown of acetylcholine. In addition, 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine has been found to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and emotion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine in lab experiments is its ability to act as an inhibitor of acetylcholinesterase. This allows researchers to study the effects of drugs on the central nervous system, and to study the pharmacokinetics and pharmacodynamics of drugs. However, there are some limitations to using 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine in lab experiments. For example, it can cause an increase in the amount of acetylcholine in the synaptic cleft, which can lead to adverse side effects such as nausea, dizziness, and headaches. Additionally, 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine can be toxic if ingested in large doses.
Direcciones Futuras
In the future, 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine could be used to study the role of acetylcholinesterase in other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, it could be used to study the effects of drugs on the central nervous system in more detail. Furthermore, 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine could be used to study the biochemical and physiological effects of other drugs, such as antidepressants and antipsychotics. Additionally, 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine could be used to study the effects of drugs on the immune system and to study the effects of drugs on gene expression. Finally, 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine could be used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the endocrine system.
Aplicaciones Científicas De Investigación
2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine has potential applications in several scientific research fields. It can be used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. It has also been used to study the role of acetylcholinesterase in Alzheimer's disease. In addition, 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine can be used to study the effects of drugs on the central nervous system, and to study the pharmacokinetics and pharmacodynamics of drugs.
Propiedades
IUPAC Name |
2-chloro-3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-12(9-17-2)3-7-16(8-4-12)11-10(13)14-5-6-15-11/h5-6H,3-4,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTWXNNJGZNSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CN=C2Cl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile](/img/structure/B1491401.png)



![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491410.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491411.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)



![[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491417.png)

